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Compound of Interest

Compound Name: 2-Hydroxy-5-methoxyhexan-3-one

CAS No.: 101080-34-6

Cat. No.: B3020543 Get Quote

Scaffold Class:

-Hydroxy-

-alkoxy Ketones Primary CAS: 101080-34-6 Molecular Formula:

[1]

Executive Summary & Chemical Identity
2-Hydroxy-5-methoxyhexan-3-one represents a specialized class of poly-oxygenated

aliphatic ketones. Structurally, it possesses two chiral centers (C2 and C5), making it a valuable

target for asymmetric synthesis and a potential precursor for complex polyketide fragments.

Its structural analog, 2-hydroxy-5-methyl-3-hexanone, is a documented flavor compound

associated with creamy, dairy, and sour nuances in eucalyptus honeys.[2] The introduction of

the methoxy group at C5 modulates lipophilicity (LogP) and introduces an additional hydrogen-

bond acceptor, potentially altering its olfactory profile to sweeter, more ethereal notes, or

serving as a bioisostere in drug design.

Key Physicochemical Properties (Predicted)
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Property Value / Description Significance

Molecular Weight 146.18 g/mol
Fragment-based drug design

compliant.

Boiling Point ~210–220 °C (760 mmHg)
High retention in fragrance

formulations.

LogP ~0.5 – 0.8
Moderate water solubility;

good bioavailability.

Chiral Centers C2, C5

Four possible stereoisomers (

;

; etc.).

Odor Profile Dairy, Fruity, Ethereal
Predicted based on 5-methyl

analog data.

Synthetic Architecture
The synthesis of 2-Hydroxy-5-methoxyhexan-3-one requires precise regiocontrol to install the

-hydroxy group without eliminating the

-methoxy moiety (which is prone to

-elimination under basic conditions).

Core Synthetic Pathway: The Rubottom Oxidation
Strategy
The most robust route to

-hydroxy ketones from their parent ketone is the Rubottom Oxidation. This protocol avoids
harsh basic conditions that could degrade the methoxy ether.

Step-by-Step Protocol
Precursor: 5-Methoxyhexan-3-one (Synthesized via conjugate addition of MeOH to hex-4-en-3-

one).
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Phase 1: Silyl Enol Ether Formation

Reagents: 5-Methoxyhexan-3-one (1.0 eq), TMSCl (1.2 eq), NaHMDS (1.1 eq), THF

(anhydrous).

Procedure:

Cool THF solution of NaHMDS to -78°C under Argon.

Dropwise add the ketone over 20 mins. Stir for 1 hour to generate the kinetic enolate.

Add TMSCl (Trimethylsilyl chloride) rapidly.

Warm to room temperature (RT) and stir for 2 hours.

Workup: Dilute with pentane, wash with cold

, dry over

, and concentrate in vacuo.

Checkpoint: Verify regioselectivity (C2 vs C4 enolization) via

-NMR. Kinetic control favors C2.

Phase 2: Oxidation & Hydrolysis (Rubottom)

Reagents: Silyl Enol Ether (from Phase 1), mCPBA (meta-Chloroperoxybenzoic acid, 1.1

eq), Hexane/DCM.

Procedure:

Dissolve silyl enol ether in Hexane at 0°C.

Add mCPBA portion-wise (maintain T < 5°C).

Stir for 4 hours (Rearrangement of siloxy-epoxide occurs).

Hydrolysis: Add 10% HCl or dilute HF to cleave the silyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3020543?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Silica gel chromatography (Gradient: Hexane

EtOAc).

Visualization of Synthetic Logic
The following diagram illustrates the pathway from the unsaturated precursor to the target

-hydroxy ketone.

Hex-4-en-3-one 5-Methoxyhexan-3-one
(Michael Adduct)

MeOH, cat. Base
(Conjugate Addition) Silyl Enol Ether

(Kinetic Control)

NaHMDS, TMSCl
-78°C 2-Hydroxy-5-methoxyhexan-3-one

(Target Molecule)

1. mCPBA
2. H3O+ (Rubottom Oxidation)

Click to download full resolution via product page

Figure 1: Synthetic workflow for 2-Hydroxy-5-methoxyhexan-3-one via Rubottom Oxidation.

[1][2][3][4][5][6][7][8][9]

Derivative Chemistry & Functionalization
Once the core scaffold is established, three primary derivative classes are relevant for drug

discovery and flavor modification.

Ester Derivatives (Prodrugs/Fragrance Fixatives)
Acylation of the C2-hydroxyl group increases lipophilicity and stability.

Reaction: Target + Acetic Anhydride + Pyridine

2-Acetoxy-5-methoxyhexan-3-one.

Utility: Acetates often possess fruitier, less sharp odors than their parent alcohols and show

improved skin permeability in transdermal applications.

Oxime Derivatives (Crystallinity & Identification)
Ketones are often derivatized to oximes to create crystalline solids for X-ray diffraction (crucial

for determining stereochemistry at C2/C5).
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Reaction: Target + Hydroxylamine HCl + NaOAc

Oxime.

Utility: The oxime moiety is also a pharmacophore in various anti-inflammatory agents.

1,2-Diol Reduction (Stereoselective)
Reduction of the C3 ketone yields a 2,3-diol, creating a scaffold with three chiral centers.

Reaction: Target +

(or chiral boranes)

5-methoxyhexane-2,3-diol.

Utility: These 1,2-diols mimic sugar alcohols and are potent chiral ligands for asymmetric

catalysis.

Biological & Organoleptic Implications
Flavor & Fragrance (F&F) Profile
Drawing from the "Polarity Profile" of the 5-methyl analog (Eucalyptus Honey odorant), the 5-

methoxy derivative is predicted to exhibit:

Primary Note: Creamy, Buttery (Diacetyl-like but heavier).

Secondary Note: Ethereal, slightly solvent-like due to the methoxy group.

Tenacity: Higher than diacetyl due to higher molecular weight.

Pharmacological Potential (Bioisosteres)
In medicinal chemistry, this scaffold serves as a linker mimic.

Metabolic Stability: The terminal methoxy group blocks metabolic oxidation at the

-1 position (a common clearance pathway for alkyl chains).
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Hydrogen Bonding: The 1,4-distance between the carbonyl and the methoxy oxygen creates

a specific chelation bite angle for metal ions (

,

) in metalloenzyme active sites.

Analytical Characterization Standards
To validate the synthesis of 2-Hydroxy-5-methoxyhexan-3-one, the following spectral

signatures must be confirmed.

Technique
Expected Signal
(Diagnostic)

Interpretation

IR Spectroscopy
3450

(Broad)

O-H Stretch (Intramolecular H-

bond likely).

IR Spectroscopy
1715

(Strong)
C=O Ketone Stretch.

1H-NMR 3.35 (s, 3H) Methoxy group (-OCH3).

1H-NMR 4.2–4.4 (m, 1H)
C2-H (Alpha to carbonyl and

OH).

13C-NMR ~210 ppm Carbonyl Carbon.

13C-NMR ~75 ppm C2 (Alpha-hydroxy carbon).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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